Lutetium nitrate

Description

Properties

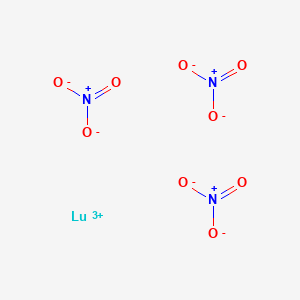

IUPAC Name |

lutetium(3+);trinitrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Lu.3NO3/c;3*2-1(3)4/q+3;3*-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APRNQTOXCXOSHO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[Lu+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

LuN3O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60890641 | |

| Record name | Lutetium(III) nitrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60890641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

360.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10099-67-9 | |

| Record name | Lutetium(III) nitrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010099679 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nitric acid, lutetium(3+) salt (3:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Lutetium(III) nitrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60890641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Lutetium trinitrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.206 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Lutetium(III) nitrate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N434Y42LL8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Synthesis of Lutetium Nitrate from Lutetium Oxide and Nitric Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lutetium (Lu) and its compounds are of significant interest in various fields of research and technology, including ceramics, lasers, and notably, in nuclear medicine.[1][2] Lutetium-177, a radioisotope, is a critical component in targeted radiopharmaceutical therapies. The synthesis of high-purity lutetium nitrate (B79036) (Lu(NO₃)₃) is a fundamental step, as it serves as a soluble precursor for the preparation of these advanced therapeutic agents. This guide provides a detailed technical overview of the synthesis of lutetium nitrate from lutetium oxide (Lu₂O₃) and nitric acid (HNO₃), a common and straightforward method. This compound is typically a white, crystalline solid that is highly soluble in water and ethanol.[1][3][4]

Reaction Mechanism and Stoichiometry

The synthesis is based on a classic acid-base reaction where the basic lutetium oxide reacts with nitric acid to yield this compound and water. To ensure the complete conversion of the insoluble lutetium oxide, the reaction is typically driven to completion by using a stoichiometric excess of nitric acid and by applying heat.

The balanced chemical equation for the reaction is:

Lu₂O₃ + 6HNO₃ → 2Lu(NO₃)₃ + 3H₂O

This reaction results in a clear, colorless solution of this compound dissolved in water.[3] The solid this compound, often in a hydrated form (Lu(NO₃)₃·xH₂O), can then be isolated by evaporating the excess water and nitric acid.[3]

Experimental Protocol

This section outlines a standard laboratory procedure for the synthesis of this compound.

Materials and Equipment

-

Reactants:

-

Lutetium (III) Oxide (Lu₂O₃) (≥99.9% purity)

-

Concentrated Nitric Acid (HNO₃) (68-70% w/w)

-

High-purity deionized water

-

-

Equipment:

-

Borosilicate glass reactor or beaker

-

Magnetic stirrer and PTFE-coated stir bar

-

Heating mantle or temperature-controlled hot plate

-

Reflux condenser

-

Rotary evaporator

-

Crystallizing dish

-

Vacuum oven or desiccator

-

Synthesis Procedure

-

Reactant Preparation: Accurately weigh the desired amount of lutetium oxide and place it into the reaction vessel.

-

Dissolution:

-

Under constant stirring, slowly and carefully add a slight stoichiometric excess (e.g., 10%) of concentrated nitric acid to the lutetium oxide. The reaction is exothermic.

-

Attach a reflux condenser to the reactor to prevent the loss of nitric acid during heating.

-

Heat the mixture to approximately 90°C to facilitate the complete dissolution of the lutetium oxide.[3] This step may take several hours, depending on the particle size and reactivity of the oxide.

-

The reaction is complete when the solution is clear and colorless, with no remaining solid lutetium oxide.

-

-

Evaporation and Crystallization:

-

Once dissolution is complete, remove the heat and allow the solution to cool.

-

The excess nitric acid and water are then removed, typically using a rotary evaporator under reduced pressure. This concentrates the solution.

-

Transfer the concentrated solution to a crystallizing dish and allow it to cool further to induce crystallization of this compound hydrate (B1144303).

-

-

Drying:

-

Collect the resulting crystals by filtration.

-

Dry the crystals in a vacuum oven at a moderately elevated temperature to remove residual water and obtain the desired hydrate form. This compound can form several crystalline hydrates, such as with 3, 4, 5, or 6 water molecules.[3]

-

Experimental Workflow Diagram

Caption: A diagram illustrating the key stages of this compound synthesis.

Quantitative Data Summary

The following table summarizes important quantitative data related to the synthesis.

| Parameter | Value | Source/Notes |

| Molar Mass | ||

| Lutetium Oxide (Lu₂O₃) | 397.93 g/mol | |

| Nitric Acid (HNO₃) | 63.01 g/mol | [5] |

| This compound (Lu(NO₃)₃) | 360.98 g/mol (anhydrous) | [1][2][3][6] |

| Reaction Conditions | ||

| Reaction Temperature | ~90°C | [3] |

| Nitric Acid Concentration | 68-70% (w/w) | Standard concentrated nitric acid. |

| Product Characteristics | ||

| Appearance | Colorless, hygroscopic crystals | [3] |

| Purity | ≥99.9% (metal basis) | [2] Dependent on starting material purity. |

| Solubility | Soluble in water and ethanol | [3][4] |

| Hydration States | Forms hydrates Lu(NO₃)₃·nH₂O, where n = 3, 4, 5, 6 | [3] |

Product Characterization

To ensure the quality and identity of the synthesized this compound, several analytical techniques can be employed:

-

Thermal Analysis (TGA/DSC): Thermogravimetric analysis can be used to determine the number of water molecules in the hydrated product and to study its thermal decomposition pathway. The hydrated salt thermally decomposes to form lutetium oxynitrates and finally lutetium oxide at higher temperatures.[7][8]

-

Spectroscopy (FTIR, Raman): Infrared and Raman spectroscopy can confirm the presence of nitrate (NO₃⁻) functional groups and water of hydration.

-

X-ray Diffraction (XRD): XRD analysis can be used to identify the crystalline phase of the final product.

-

Elemental Analysis (ICP-MS/OES): Inductively coupled plasma mass spectrometry or optical emission spectrometry can verify the purity of the this compound and quantify any trace metal impurities.

Safety and Handling

-

Concentrated nitric acid is highly corrosive and a strong oxidizing agent. Always handle it inside a fume hood while wearing appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat.

-

The dissolution of lutetium oxide in nitric acid is an exothermic reaction. Add the acid slowly to control the reaction rate and prevent excessive heat generation.

-

Lutetium compounds are considered to have moderate toxicity. Handle the final product with care, avoiding inhalation of dust or direct contact with skin.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Lutetium(III) nitrate, hydrate, 99.9% 100641-16-5 - Manufacturers & Suppliers in India with worldwide shipping. [ottokemi.com]

- 3. Lutetium(III) nitrate - Wikipedia [en.wikipedia.org]

- 4. aemree.com [aemree.com]

- 5. Thermal-hydraulic characteristics of nitric acid: An experimental and numerical analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scbt.com [scbt.com]

- 7. researchgate.net [researchgate.net]

- 8. Thermal decomposition of this compound trihydrate Lu(NO3)3·3H2O [inis.iaea.org]

An In-depth Technical Guide to the Physical and Chemical Properties of Lutetium (III) Nitrate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lutetium (III) nitrate (B79036), with the chemical formula Lu(NO₃)₃, is an inorganic compound that serves as a critical precursor and active agent in various advanced scientific applications. As a salt of the rare earth element lutetium, it exhibits unique chemical behaviors that are leveraged in materials science, catalysis, and notably, in the burgeoning field of nuclear medicine. This technical guide provides a comprehensive overview of the physical and chemical properties of Lutetium (III) nitrate, with a particular focus on its hydrated forms, which are more commonly encountered in laboratory settings. The document details experimental protocols for its synthesis and characterization and explores its significant role in the development of radiopharmaceuticals.

Physical Properties of Lutetium (III) Nitrate

Lutetium (III) nitrate typically exists as a colorless, crystalline solid that is highly hygroscopic, readily absorbing moisture from the atmosphere to form various hydrates.[1] Due to its tendency to decompose upon heating, specific melting and boiling points for the anhydrous salt are not well-defined in the literature.[2][3] The properties of its common hydrated forms are summarized below.

| Property | Value | References |

| Molecular Formula | Lu(NO₃)₃ (anhydrous) | [1] |

| Lu(NO₃)₃·xH₂O (hydrated) | [4] | |

| Molecular Weight | 360.98 g/mol (anhydrous basis) | [1][4] |

| 379.00 g/mol (monohydrate) | [5] | |

| Appearance | Colorless to white crystalline solid | [1][6] |

| Solubility | Soluble in water and ethanol | [1][6][7] |

| Hygroscopicity | Highly hygroscopic | [1] |

Table 1: Physical Properties of Lutetium (III) Nitrate

Chemical Properties and Reactivity

Lutetium (III) nitrate is a stable compound under standard conditions but exhibits reactivity characteristic of both a nitrate salt and a lutetium compound. It acts as an oxidizing agent and can form flammable mixtures when combined with hydrocarbons. The Lu³⁺ ion in solution allows for the formation of various complexes, a property crucial for its application in radiopharmaceuticals where it is chelated with specific ligands.

Thermal Decomposition

The thermal decomposition of hydrated Lutetium (III) nitrate is a multi-step process. For Lutetium (III) nitrate trihydrate (Lu(NO₃)₃·3H₂O), the decomposition begins with dehydration, followed by the formation of intermediate oxynitrates, and ultimately yields lutetium oxide (Lu₂O₃) at high temperatures.[8] The process involves the release of water, nitric acid, nitrogen dioxide, and oxygen.

Experimental Protocols

Synthesis of Lutetium (III) Nitrate Hydrate (B1144303)

A common method for the laboratory synthesis of Lutetium (III) nitrate hydrate involves the reaction of lutetium oxide with nitric acid.[1]

Materials:

-

Lutetium (III) oxide (Lu₂O₃)

-

Concentrated nitric acid (HNO₃)

-

Deionized water

-

Heating plate with magnetic stirring

-

Crystallizing dish

Procedure:

-

Carefully add a stoichiometric amount of lutetium (III) oxide powder to a beaker containing concentrated nitric acid. The reaction is exothermic and should be performed in a fume hood with appropriate personal protective equipment.

-

The reaction mixture is heated to approximately 90°C with continuous stirring until the lutetium oxide is completely dissolved, forming a clear solution of lutetium nitrate.[1]

-

The resulting solution is then carefully heated to evaporate excess water and acid, leading to the crystallization of Lutetium (III) nitrate hydrate.

-

The crystals are collected and can be dried in a desiccator over a suitable drying agent to prevent the absorption of excess atmospheric moisture.

References

- 1. Lutetium(III) nitrate - Wikipedia [en.wikipedia.org]

- 2. cdhfinechemical.com [cdhfinechemical.com]

- 3. fishersci.com [fishersci.com]

- 4. Lutetium(III) nitrate 99.9 trace metals 100641-16-5 [sigmaaldrich.com]

- 5. Lutetium(III) nitrate hydrate | H2LuN3O10 | CID 16212852 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. aemree.com [aemree.com]

- 7. This compound HYDRATE | 100641-16-5 [chemicalbook.com]

- 8. researchgate.net [researchgate.net]

Unveiling the Atomic Architecture: A Technical Guide to the Crystal Structure of Lutetium Nitrate Hydrate

For Immediate Release

Lutetium, France – In a significant contribution to the fields of materials science, crystallography, and drug development, this technical guide provides a comprehensive overview of the crystal structure of lutetium nitrate (B79036) hydrate. This document is intended for researchers, scientists, and professionals in drug development seeking a detailed understanding of this compound's solid-state properties. Lutetium(III) nitrate, a salt of lutetium and nitric acid, readily forms crystalline hydrates with the general formula Lu(NO₃)₃·xH₂O, where 'x' can be 3, 4, 5, or 6.[1] This guide focuses on the structurally characterized trihydrate and tetrahydrate forms, for which detailed crystallographic data are available.

Physicochemical Properties

Lutetium(III) nitrate and its hydrates are colorless, hygroscopic crystalline solids.[1] They are soluble in water and ethanol.[1] The hydrated forms are known to thermally decompose to form lutetium oxynitrate (LuONO₃) and subsequently lutetium oxide upon further heating.

Crystal Structure Analysis

Detailed single-crystal X-ray diffraction studies have elucidated the precise atomic arrangements in two hydrated forms of lutetium nitrate: the trihydrate and the tetrahydrate. These studies reveal the coordination environment of the lutetium ion and the role of water molecules and nitrate ions in the crystal lattice.

Lutetium(III) Nitrate Tetrahydrate (Lu(NO₃)₃·4H₂O)

A monoclinic tetrahydrate phase of this compound has been identified and characterized. The crystallographic details are summarized in the table below.

| Parameter | Value |

| Formula | Lu(NO₃)₃·4H₂O |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a | 7.379(7) Å |

| b | 10.364(5) Å |

| c | 14.26(1) Å |

| β | 96.09(7)° |

| Z | 4 |

| R-factor | 0.048 |

| No. of Reflections | 2324 |

Table 1: Crystallographic Data for Lutetium(III) Nitrate Tetrahydrate.[2][3]

Lutetium(III) Nitrate Trihydrate (Lu(NO₃)₃·3H₂O)

In addition to the tetrahydrate, a triclinic trihydrate form has also been structurally characterized. Its crystallographic parameters are detailed in the following table.

| Parameter | Value |

| Formula | Lu(NO₃)₃·3H₂O |

| Crystal System | Triclinic |

| Space Group | P1 |

| a | 12.591(4) Å |

| b | 12.144(3) Å |

| c | 7.355(2) Å |

| α | 80.22(2)° |

| β | 77.68(3)° |

| γ | 62.30(2)° |

| Z | 4 |

| R-factor | 0.051 |

| No. of Reflections | 4552 |

Table 2: Crystallographic Data for Lutetium(III) Nitrate Trihydrate.[2][3]

Experimental Protocols

The determination of the crystal structures of this compound hydrates involves a standard set of experimental procedures, outlined below.

Synthesis and Crystallization

Single crystals of this compound hydrates suitable for X-ray diffraction are typically obtained by the slow evaporation of a nitric acid solution of lutetium oxide (Lu₂O₃).

X-ray Diffraction Data Collection

The crystallographic data presented were obtained through single-crystal X-ray diffraction. This technique involves mounting a single crystal of the compound on a goniometer and exposing it to a focused beam of X-rays. The diffraction pattern produced is recorded on a detector.

Structure Solution and Refinement

The collected diffraction data is then used to solve and refine the crystal structure. This computational process determines the unit cell dimensions, the space group, and the precise positions of all atoms within the crystal lattice. The final R-factor is a measure of the agreement between the calculated and observed diffraction patterns.

Logical Relationships in Lanthanide Nitrate Hydrates

The crystal structures of this compound hydrates are part of a broader trend observed across the lanthanide series. As the atomic number of the lanthanide (Ln) increases, there is a general decrease in the number of water molecules (x) in the hydrated nitrate salts, Ln(NO₃)₃·xH₂O. This is a consequence of the lanthanide contraction, where the ionic radius of the Ln³⁺ ion decreases across the series.

This guide provides a foundational understanding of the crystal structure of this compound hydrate, offering valuable data and procedural insights for professionals in scientific research and development. The detailed crystallographic information is crucial for understanding the solid-state behavior of this compound and for its potential applications in various technological fields.

References

Solubility of Lutetium nitrate in water and organic solvents

An In-depth Technical Guide on the Solubility of Lutetium Nitrate (B79036) in Water and Organic Solvents

This guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the solubility of lutetium(III) nitrate. It includes available quantitative data, a detailed experimental protocol for solubility determination, and a visual representation of the experimental workflow.

Solubility of Lutetium(III) Nitrate

Lutetium(III) nitrate, with the chemical formula Lu(NO₃)₃, is an inorganic salt that exists as colorless, hygroscopic crystals.[1] It is well-documented to be soluble in water and ethanol.[1] General information for rare earth nitrates suggests solubility in other polar organic solvents like acetone, ether, and acetonitrile, although specific quantitative data for lutetium nitrate in these solvents is scarce in readily available literature.

Aqueous Solubility

Lutetium(III) nitrate is highly soluble in water.[2] The most comprehensive and critically evaluated quantitative data on the solubility of this compound in water at various temperatures can be found in the IUPAC-NIST Solubility Data Series, Volume 13: Scandium, Yttrium, Lanthanum and Lanthanide Nitrates.[3] While this specialized publication is the definitive source, this guide provides a summary of generally accepted knowledge. The solubility of most rare earth nitrates in water tends to increase with rising temperature.

Table 1: Quantitative Solubility of Lutetium(III) Nitrate in Water

| Temperature (°C) | Solubility (g / 100g H₂O) | Molarity (mol/L) of Saturated Solution |

| Data not available in publicly accessible literature. Please consult the IUPAC-NIST Solubility Data Series, Vol. 13. |

Note: This table is intended to be populated with data from the referenced specialized publication for precise research needs.

Solubility in Organic Solvents

Lutetium(III) nitrate is known to be soluble in ethanol.[1] The degree of hydration of the this compound salt can significantly impact its solubility in organic solvents. Anhydrous or lower hydrate (B1144303) forms generally exhibit better solubility in non-aqueous media.

Table 2: Qualitative and Quantitative Solubility of Lutetium(III) Nitrate in Organic Solvents

| Solvent | Chemical Formula | Qualitative Solubility | Quantitative Solubility (g / 100g solvent) at 25°C |

| Ethanol | C₂H₅OH | Soluble[1] | Data not available in publicly accessible literature. |

| Methanol | CH₃OH | Likely soluble | Data not available in publicly accessible literature. |

| Acetone | CH₃COCH₃ | Likely soluble | Data not available in publicly accessible literature. |

| Ether | (C₂H₅)₂O | Likely soluble | Data not available in publicly accessible literature. |

| Acetonitrile | CH₃CN | Likely soluble | Data not available in publicly accessible literature. |

Experimental Protocol for Solubility Determination

The following is a detailed methodology for determining the solubility of lutetium(III) nitrate using the isothermal saturation method, followed by gravimetric analysis of the saturated solution. This method is robust and widely applicable for inorganic salts.

Materials and Equipment

-

Lutetium(III) nitrate hydrate (analytical grade)

-

Solvent of interest (e.g., deionized water, absolute ethanol)

-

Thermostatic water bath or shaking incubator

-

Analytical balance (± 0.1 mg precision)

-

Temperature-controlled sample agitator (e.g., magnetic stirrer, orbital shaker)

-

Glass-stoppered conical flasks or sealed vials

-

Calibrated thermometer or temperature probe

-

Syringe filters (solvent-compatible, e.g., 0.22 µm or 0.45 µm pore size)

-

Pre-weighed glass evaporating dishes

-

Drying oven

-

Desiccator

Experimental Procedure

-

Preparation of Saturated Solution:

-

Add an excess of lutetium(III) nitrate to a known mass or volume of the chosen solvent in a glass-stoppered flask. The presence of undissolved solid is essential to ensure that the solution reaches saturation.

-

Place the flask in a thermostatic water bath set to the desired constant temperature.

-

Agitate the mixture continuously for a predetermined period to allow the system to reach equilibrium. A typical equilibration time is 24 to 72 hours. It is advisable to perform preliminary experiments to determine the minimum time required to reach a constant concentration.

-

-

Sample Collection and Filtration:

-

After equilibration, cease agitation and allow the excess solid to settle.

-

Carefully withdraw a known volume of the clear supernatant using a pipette. To prevent precipitation due to temperature changes, it is recommended to pre-warm the pipette to the experimental temperature.

-

Immediately filter the collected supernatant through a syringe filter to remove any suspended microcrystals.

-

-

Gravimetric Analysis:

-

Accurately weigh a clean, dry evaporating dish (m_dish).

-

Transfer a precise aliquot of the clear filtrate into the pre-weighed dish.

-

Weigh the evaporating dish containing the filtrate (m_dish+solution).

-

Place the dish in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the salt (e.g., 105-120°C for aqueous solutions).

-

Periodically remove the dish from the oven, cool it to room temperature in a desiccator, and weigh it.

-

Continue the drying process until a constant mass is achieved (m_dish+salt).

-

-

Calculation of Solubility:

-

Mass of the solvent = (m_dish+solution) - (m_dish+salt)

-

Mass of the dissolved lutetium(III) nitrate = (m_dish+salt) - m_dish

-

Solubility (in g / 100 g of solvent) = (Mass of dissolved lutetium(III) nitrate / Mass of the solvent) × 100

-

Visualization of Experimental Workflow

The following diagram outlines the logical flow of the isothermal saturation and gravimetric analysis method for determining the solubility of lutetium(III) nitrate.

Caption: Isothermal method for solubility determination.

References

An In-Depth Technical Guide to the Thermal Decomposition Mechanism of Lutetium Nitrate Hydrates

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal decomposition of lutetium nitrate (B79036) hydrates, detailing the intricate mechanisms, intermediate compounds, and final products. The information presented is collated from scientific literature and is intended to support research and development activities where lutetium compounds are utilized.

Executive Summary

The thermal decomposition of lutetium nitrate hydrates is a multi-step process that begins with dehydration, followed by the condensation of the monomeric this compound. Subsequent heating leads to the formation of intermediate lutetium oxynitrates through the release of water and nitrogen oxides. The process culminates in the formation of lutetium oxide as the final solid product. This guide elucidates the precise temperature ranges, mass losses, and chemical transformations that occur during this complex process, supported by detailed experimental protocols and visual representations of the decomposition pathway.

Thermal Decomposition Pathway

The thermal decomposition of this compound trihydrate, Lu(NO₃)₃·3H₂O, proceeds through a series of distinct stages. Initially, the hydrated salt undergoes dehydration, which is then followed by a condensation reaction to form a hexameric intermediate. This hexamer subsequently decomposes in a four-step process, ultimately yielding lutetium oxide (Lu₂O₃).[1][2]

The key stages of the decomposition are:

-

Dehydration and Condensation: The process starts with the removal of water molecules from the hydrated this compound. This is followed by the condensation of the Lu(NO₃)₃ monomer into a hexameric species, Lu₆(NO₃)₁₈(H₂O)ₓ.[1][2]

-

Formation of Lutetium Oxynitrates: The hexameric intermediate undergoes a series of decomposition steps involving the release of water, a nitric acid-water azeotrope (68% HNO₃–32% H₂O), nitric acid, nitrogen dioxide (NO₂), and oxygen.[1][2] This leads to the formation of two key intermediate lutetium oxynitrates: Lu₆N₄O₁₉ and Lu₆N₂O₁₄.[1][2]

-

Final Decomposition to Lutetium Oxide: Upon further heating at high temperatures, the lutetium oxynitrates undergo complete denitrification. This results in the formation of an unstable trimer, Lu₆O₁₈, which readily decomposes to the final stable product, lutetium oxide (Lu₂O₃).[1][2]

The overall decomposition can be represented by the following simplified pathway:

Quantitative Data

The following tables summarize the quantitative data associated with the thermal decomposition of this compound trihydrate. The data is based on thermogravimetric and differential thermal analysis.

Table 1: Decomposition Stages and Temperature Ranges

| Stage | Process | Temperature Range (°C) |

| I | Dehydration and Condensation | Ambient - ~200 |

| II | Decomposition of Hexamer to Lu₆N₄O₁₉ | ~200 - ~350 |

| III | Decomposition of Lu₆N₄O₁₉ to Lu₆N₂O₁₄ | ~350 - ~450 |

| IV | Decomposition of Lu₆N₂O₁₄ to Lu₂O₃ | ~450 - ~600 |

Table 2: Theoretical and Experimental Mass Loss

| Decomposition Step | Gaseous Products | Theoretical Mass Loss (%) | Experimental Mass Loss (%) |

| 6Lu(NO₃)₃·3H₂O → Lu₆(NO₃)₁₈(H₂O)ₓ + (18-x)H₂O | H₂O | Varies with x | Varies |

| Lu₆(NO₃)₁₈(H₂O)ₓ → Lu₆N₄O₁₉ | H₂O, HNO₃, NO₂, O₂ | Not specified in abstracts | Not specified in abstracts |

| Lu₆N₄O₁₉ → Lu₆N₂O₁₄ | NO₂, O₂ | Not specified in abstracts | Not specified in abstracts |

| Lu₆N₂O₁₄ → 3Lu₂O₃ | NO₂, O₂ | Not specified in abstracts | Not specified in abstracts |

Note: Specific mass loss percentages for each intermediate step are not available in the reviewed literature abstracts. The overall theoretical mass loss from Lu(NO₃)₃·3H₂O to Lu₂O₃ can be calculated based on stoichiometry.

Experimental Protocols

The characterization of the thermal decomposition of this compound hydrates involves several key analytical techniques. The following sections detail the typical experimental protocols for these methods.

Thermogravimetric and Differential Thermal Analysis (TGA/DTA)

This technique is central to understanding the thermal stability and decomposition profile of the material.

A small, accurately weighed sample of this compound hydrate is placed in an inert crucible (e.g., alumina (B75360) or platinum). The sample is then heated in a controlled atmosphere (typically nitrogen or air) at a constant rate. The instrument continuously records the sample's mass and the temperature difference between the sample and an inert reference as a function of the furnace temperature.

X-ray Diffraction (XRD)

XRD is used to identify the crystalline phases of the starting material, intermediate products, and the final residue.

To perform XRD analysis, samples of the material are collected at different stages of the thermal decomposition by heating the this compound hydrate to specific temperatures as determined by the TGA/DTA results. The collected residues are then finely ground to a homogenous powder.

Typical XRD Parameters:

-

Instrument: A powder X-ray diffractometer (e.g., Bruker D8 Advance).

-

Radiation: Cu Kα (λ = 1.5406 Å).

-

Voltage and Current: 40 kV and 40 mA.

-

Scan Range (2θ): 10° to 80°.

-

Step Size: 0.02°.

-

Scan Speed: 2°/min.

The resulting diffraction patterns are compared with standard diffraction data from databases (e.g., the International Centre for Diffraction Data - ICDD) to identify the crystalline structures.

Fourier-Transform Infrared Spectroscopy (FTIR)

FTIR spectroscopy is employed to identify the chemical bonds present in the initial compound and the intermediate and final products, providing insight into the chemical transformations occurring during decomposition.

Solid samples are typically prepared for analysis using the KBr pellet method. A small amount of the sample (1-2 mg) is intimately mixed with approximately 200 mg of dry, IR-grade potassium bromide (KBr). The mixture is then pressed into a thin, transparent pellet under high pressure.

Typical FTIR Parameters:

-

Instrument: A Fourier-transform infrared spectrometer (e.g., Bruker Tensor 27).

-

Spectral Range: 4000 - 400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 32.

The resulting spectrum reveals the characteristic vibrational frequencies of the chemical bonds present in the sample. For example, the presence of nitrate ions (NO₃⁻) is indicated by strong absorption bands around 1380 cm⁻¹ and 830 cm⁻¹. The presence of water is identified by broad absorption in the 3400-3200 cm⁻¹ region. The formation of metal-oxygen bonds in the final oxide product is observed at lower wavenumbers.

Conclusion

The thermal decomposition of this compound hydrates is a well-defined, multi-step process that can be effectively characterized by a combination of thermal analysis, X-ray diffraction, and infrared spectroscopy. A thorough understanding of this decomposition mechanism is crucial for the controlled synthesis of lutetium-based materials, including high-purity lutetium oxide, which has significant applications in catalysis, ceramics, and as a host for phosphors in medical imaging and lighting technologies. The quantitative data and experimental protocols provided in this guide serve as a valuable resource for researchers and professionals working with these important rare earth compounds.

References

Spectroscopic Analysis of Lutetium Nitrate Compounds: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lutetium (Lu), the last member of the lanthanide series, possesses unique physicochemical properties that make its compounds, such as lutetium nitrate (B79036) (Lu(NO₃)₃), valuable in various scientific and technological fields. From its use as a precursor in the synthesis of advanced materials to its critical role in nuclear medicine, particularly the radioisotope lutetium-177 (B1209992) in targeted cancer therapy, a thorough understanding of the structural and electronic properties of lutetium compounds is paramount.[1] Spectroscopic techniques are indispensable tools for elucidating these characteristics at the molecular level.

This technical guide provides a comprehensive overview of the core spectroscopic methods used to analyze lutetium nitrate compounds. It is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical insights required to effectively characterize these materials. The guide details experimental protocols, presents quantitative data in a clear and accessible format, and visualizes key workflows and mechanisms to facilitate a deeper understanding.

Physicochemical Properties of this compound

Lutetium (III) nitrate is a colorless, hygroscopic crystalline solid that is soluble in water and ethanol.[2] It typically exists in a hydrated form, Lu(NO₃)₃·xH₂O. The coordination environment of the Lu³⁺ ion in these compounds is of significant interest as it influences their chemical reactivity and physical properties.

Spectroscopic Characterization Techniques

A multi-spectroscopic approach is essential for a comprehensive characterization of this compound compounds. This section details the principles and experimental data associated with key spectroscopic techniques.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides valuable information about the molecular vibrations of this compound, particularly the coordination of the nitrate ions to the lutetium center and the presence of water of hydration.

The nitrate ion (NO₃⁻) has several characteristic vibrational modes. In aqueous solutions of lanthanide nitrates, both coordinated and non-coordinated nitrate groups can be identified. Bidentately coordinated nitrate ions typically exhibit intense bands around 1460 cm⁻¹ and 1280 cm⁻¹, with medium-intensity bands near 1660 cm⁻¹ and 1044 cm⁻¹.[3] The separation between certain bands can indicate the coordination mode (monodentate vs. bidentate) of the nitrate ligands.

Table 1: Characteristic Vibrational Frequencies for this compound and Related Compounds

| Vibrational Mode | Typical Wavenumber (cm⁻¹) (IR) | Typical Wavenumber (cm⁻¹) (Raman) | Assignment |

| O-H stretching (hydrated water) | 3200-3550 (broad)[4] | Presence of water of hydration | |

| Asymmetric NO₂ stretch (bidentate NO₃⁻) | ~1460[3] | Coordinated nitrate group | |

| Symmetric NO₂ stretch (bidentate NO₃⁻) | ~1280[3] | Coordinated nitrate group | |

| N=O stretch (monodentate NO₃⁻) | ~1340[5] | Coordinated nitrate group | |

| Symmetric N-O stretch (free NO₃⁻) | ~1044-1050[3] | Uncoordinated or outer-sphere nitrate ion | |

| Lu-O stretching | < 600 | < 500 | Vibration of the lutetium-oxygen bond |

Note: Specific peak positions can vary depending on the hydration state, crystal structure, and presence of other ligands.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is primarily used to study the electronic transitions in a molecule. While the Lu³⁺ ion itself does not exhibit strong absorption in the conventional UV-Vis range due to its filled 4f shell, this technique is highly effective for quantifying nitrate concentrations in solution. The nitrate ion has a strong UV absorption band with a maximum around 200-220 nm.[6][7]

Table 2: UV-Vis Absorption Data for Nitrate Ion

| Species | Wavelength (λmax) | Molar Absorptivity (ε) | Solvent |

| NO₃⁻ | ~205-220 nm | Variable | Water |

Note: The exact λmax and molar absorptivity can be influenced by pH, solvent, and the presence of other absorbing species.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for probing the local chemical environment of atomic nuclei. For lutetium compounds, both ¹⁷⁵Lu and ¹⁷⁶Lu isotopes are NMR-active. However, due to its quadrupolar nature and lower natural abundance, ¹⁷⁶Lu is less commonly studied. As Lu³⁺ is diamagnetic, it does not cause the significant paramagnetic shifts and line broadening observed with other lanthanide ions, resulting in sharper NMR signals for coordinated ligands.

Table 3: NMR Properties of Lutetium Isotopes

| Isotope | Natural Abundance (%) | Spin (I) | Gyromagnetic Ratio (10⁷ rad T⁻¹ s⁻¹) |

| ¹⁷⁵Lu | 97.41 | 7/2 | 4.84 |

| ¹⁷⁶Lu | 2.59 | 7 | 3.47 |

Note: Reference standards for ¹⁷⁵Lu NMR are not well-established, and chemical shifts are often reported relative to a specific lutetium compound used in the study.

Experimental Protocols

This section provides detailed methodologies for the key spectroscopic techniques discussed.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the vibrational modes of solid this compound, confirming the presence of nitrate groups and water of hydration.

Methodology:

-

Sample Preparation:

-

For solid samples, the Attenuated Total Reflectance (ATR) technique is often employed. A small amount of the powdered this compound sample is placed directly onto the ATR crystal.

-

Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing the mixture into a transparent disk.

-

-

Instrument Parameters:

-

Spectrometer: A commercial FTIR spectrometer equipped with a DTGS or MCT detector.

-

Accessory: ATR accessory with a diamond or germanium crystal.

-

Spectral Range: 4000 - 400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.

-

-

Data Acquisition:

-

A background spectrum of the empty ATR crystal (or a pure KBr pellet) is collected first.

-

The sample is then placed on the crystal, and the sample spectrum is recorded.

-

The final absorbance spectrum is obtained by ratioing the sample spectrum against the background spectrum.

-

-

Data Analysis:

-

The positions and relative intensities of the absorption bands are determined.

-

The observed bands are assigned to specific vibrational modes based on established correlation tables and literature data for nitrate and lanthanide compounds.

-

Raman Spectroscopy

Objective: To obtain complementary vibrational information to FTIR, particularly for symmetric vibrations and Lu-O modes.

Methodology:

-

Sample Preparation:

-

Solid this compound powder can be placed in a glass capillary tube or on a microscope slide.

-

Aqueous solutions can be analyzed in a quartz cuvette.

-

-

Instrument Parameters:

-

Spectrometer: A dispersive Raman spectrometer with a CCD detector.

-

Laser Excitation: A laser with a wavelength of 532 nm or 785 nm is commonly used to minimize fluorescence.

-

Laser Power: The laser power should be kept low to avoid sample decomposition.

-

Spectral Range: 4000 - 100 cm⁻¹

-

Acquisition Time: Varies depending on the sample's Raman scattering efficiency.

-

-

Data Acquisition:

-

The laser is focused on the sample, and the scattered light is collected.

-

Multiple spectra are typically acquired and averaged.

-

-

Data Analysis:

-

The Raman spectrum is plotted as intensity versus Raman shift (in cm⁻¹).

-

The positions and relative intensities of the Raman bands are identified and assigned to specific molecular vibrations.

-

UV-Vis Spectrophotometry

Objective: To determine the concentration of this compound in an aqueous solution.

Methodology:

-

Sample Preparation:

-

A stock solution of this compound of known concentration is prepared by dissolving a weighed amount of the solid in deionized water.

-

A series of standard solutions of lower concentrations are prepared by serial dilution of the stock solution.

-

-

Instrument Parameters:

-

Spectrophotometer: A dual-beam UV-Vis spectrophotometer.

-

Cuvettes: 1 cm path length quartz cuvettes.

-

Wavelength Range: 400 - 190 nm.

-

Scan Speed: Medium.

-

-

Data Acquisition:

-

A baseline is recorded with a cuvette containing only the solvent (deionized water).

-

The absorbance spectra of the standard solutions and the unknown sample are recorded.

-

-

Data Analysis:

-

The absorbance at the λmax of the nitrate peak (~205-220 nm) is measured for each standard solution.

-

A calibration curve of absorbance versus concentration is plotted.

-

The concentration of the unknown sample is determined from its absorbance using the calibration curve and the Beer-Lambert law.

-

Applications in Drug Development

The radioisotope lutetium-177 (¹⁷⁷Lu) is a beta- and gamma-emitting radionuclide with a half-life of 6.73 days, making it ideal for therapeutic applications in nuclear medicine. This compound serves as a precursor for the synthesis of ¹⁷⁷Lu-labeled radiopharmaceuticals.

A prominent example is [¹⁷⁷Lu]Lu-DOTA-TATE, a peptide receptor radionuclide therapy (PRRT) agent used for the treatment of neuroendocrine tumors (NETs). The DOTA chelator securely binds the ¹⁷⁷Lu, which is then targeted to cancer cells overexpressing somatostatin (B550006) receptors by the octreotate peptide. The emitted beta particles induce localized cell death in the tumor.

Visualizations

The following diagrams illustrate key concepts and workflows related to the spectroscopic analysis and application of lutetium compounds.

References

The Dawn of Lutetium: An In-depth Technical Guide to Its Discovery and Early Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lutetium, the final and heaviest of the lanthanide series, marked the culmination of a century-long quest to isolate and characterize the rare earth elements. Its discovery in 1907 was not a singular event but a culmination of independent efforts by three chemists: Georges Urbain, Carl Auer von Welsbach, and Charles James. This technical guide provides a detailed exploration of the early history of lutetium's discovery, focusing on the experimental methodologies employed, the quantitative data that defined the new element, and the synthesis of its first compounds. For professionals in drug development, understanding the foundational chemistry of this element, particularly its isotopes like Lutetium-177, is crucial for its application in targeted radionuclide therapies.

The Independent Discovery of a New Element

In the early 20th century, the substance known as "ytterbia" was believed to be the oxide of a single element, ytterbium. However, persistent chemical separation efforts revealed it to be a mixture. Three scientists, working in different laboratories, independently succeeded in separating this mixture into two components: the oxide of ytterbium and the oxide of a new, heavier element.

| Researcher | Institution | Proposed Name for New Element | Publication Year |

| Georges Urbain | Sorbonne, Paris, France | Lutecium (later Lutetium) | 1907 |

| Carl Auer von Welsbach | Vienna, Austria | Cassiopeium | 1908 |

| Charles James | University of New Hampshire, USA | (Did not publish immediately) | (Work conducted 1906-1907) |

Due to his earlier publication, Georges Urbain is officially credited with the discovery of lutetium.[1] He named it after Lutetia, the ancient Roman name for Paris.[1][2]

Experimental Protocols for the Separation of Lutetia

The separation of lutetium from ytterbium was a formidable challenge due to their nearly identical chemical properties. The primary method employed by all three discoverers was fractional crystallization, a painstaking process of repeated crystallization to separate substances with slight differences in solubility.

Georges Urbain's Fractional Crystallization of Nitrates

Georges Urbain utilized the fractional crystallization of the nitrates of the elements found in ytterbia.[3] The process was carried out in nitric acid solutions.

Methodology:

-

Preparation of the Nitrate Solution: The starting material, ytterbia (a mixture of ytterbium and lutetium oxides), was dissolved in nitric acid to form a concentrated solution of the respective nitrates.

-

Initial Crystallization: The solution was allowed to evaporate slowly, leading to the formation of crystals. Due to slight solubility differences, the initial crystals were slightly enriched in one of the components.

-

Fractionation: The process involved a systematic and lengthy series of recrystallizations. The crystals from one step were redissolved and recrystallized, while the mother liquor was also subjected to further crystallization. This created a cascade of fractions, with one end becoming progressively enriched in the less soluble component and the other end in the more soluble component.

-

Analysis: The progress of the separation was monitored by spectroscopy, observing the emergence of new spectral lines that indicated the presence of a previously unknown element.

Carl Auer von Welsbach's Separation Method

Carl Auer von Welsbach also employed fractional crystallization to separate the components of ytterbia.[4] While the specific details of his process are less documented in readily available sources, it is understood to be a similar multi-stage crystallization process.

Charles James's Bromate Fractional Crystallization

Charles James developed a highly efficient method for separating rare earths using the fractional crystallization of their bromates.[4] This method, which became known as the "James Method," was considered the best technique for rare earth separation until the advent of ion-exchange chromatography in the 1940s.[5][6]

Methodology:

-

Conversion to Sulfates: The initial rare earth oxides were treated with concentrated sulfuric acid and heated to produce anhydrous sulfates.

-

Formation of Bromates: The anhydrous sulfates were dissolved in ice water and treated with a solution of barium bromate. This resulted in the precipitation of barium sulfate, leaving the rare earth bromates in solution.

-

Fractional Crystallization of Bromates: The solution of rare earth bromates was then subjected to a meticulous and extensive series of fractional crystallizations. James was known for performing thousands of these operations to achieve highly purified samples. For instance, he famously performed 15,000 purification operations to establish the homogeneity of thulium.

-

Purity of Lutetium: Although he did not publish his findings on lutetium first, James's fractional crystallization technique yielded a very high-quality separation of lutetium.

Characterization and Early Compounds

The initial characterization of lutetium was based on its atomic weight and spectroscopic data. The first compounds of lutetium were simple inorganic salts and its oxide.

Quantitative Data from Early Investigations

| Property | Reported Value | Researcher/Year |

| Atomic Weight | 174.967 u | IUPAC (Modern Value)[7] |

| Natural Isotopes | 175Lu (97.4%), 176Lu (2.6%) | (Modern Data)[4] |

Synthesis of Early Lutetium Compounds

The first lutetium compound to be isolated was its oxide, which the discoverers separated from ytterbia. From this oxide, other simple compounds could be synthesized.

1. Lutetium(III) Oxide (Lu2O3)

-

Method of Preparation: Lutetium(III) oxide was the direct product of the fractional crystallization process, obtained after calcining the separated lutetium salt (nitrate or bromate).

-

Properties: A white, solid substance.[3] It is known to be hygroscopic and can absorb carbon dioxide from the atmosphere.

2. Lutetium(III) Chloride (LuCl3)

-

Method of Synthesis:

-

Lutetium(III) oxide (Lu2O3) is dissolved in hydrochloric acid (HCl). Lu₂O₃ + 6HCl → 2LuCl₃ + 3H₂O

-

The resulting solution is carefully evaporated to yield hydrated lutetium(III) chloride (LuCl3·6H2O).

-

Anhydrous lutetium(III) chloride can be prepared by heating the hydrated salt in a stream of dry hydrogen chloride gas to prevent the formation of the oxychloride.

-

-

Properties: Lutetium(III) chloride forms white, hygroscopic crystals. The soluble salts of lutetium, like the chloride, nitrate, and sulfate, typically form hydrates upon crystallization.[8]

3. Other Early Lutetium Salts

Similar to the synthesis of lutetium chloride, other simple salts were likely prepared in the early investigations:

-

Lutetium(III) Sulfate (Lu2(SO4)3): By dissolving lutetium(III) oxide in sulfuric acid.

-

Lutetium(III) Nitrate (Lu(NO3)3): By dissolving lutetium(III) oxide in nitric acid.

These early compounds were crucial for determining the chemical properties and atomic weight of the new element. Most of lutetium's salts are colorless, and the element typically exists in the +3 oxidation state in its compounds.[3][9]

Conclusion

The discovery of lutetium was a landmark achievement in chemistry, completing the lanthanide series of the periodic table. The meticulous and arduous work of Georges Urbain, Carl Auer von Welsbach, and Charles James, employing the technique of fractional crystallization, unveiled the last of the naturally occurring rare earth elements. The initial characterization of lutetium oxide and the synthesis of its simple salts laid the groundwork for understanding the fundamental properties of this element. This foundational knowledge continues to be relevant today, particularly as lutetium isotopes find critical applications in advanced medical treatments, underscoring the enduring legacy of these early discoveries.

References

- 1. Lutetium - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]

- 2. lutetium — Wordorigins.org [wordorigins.org]

- 3. chemicool.com [chemicool.com]

- 4. azom.com [azom.com]

- 5. acs.org [acs.org]

- 6. acs.org [acs.org]

- 7. Atomic Weight of Lutetium | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]

- 8. Lutetium - Wikipedia [en.wikipedia.org]

- 9. Lutetium Element | Uses, Facts, Physical & Chemical Characteristics [periodic-table.com]

An In-depth Technical Guide to the Hygroscopic Nature of Anhydrous Lutetium Nitrate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Anhydrous lutetium nitrate (B79036) (Lu(NO₃)₃) is a critical precursor material in various advanced applications, including the synthesis of lutetium-based catalysts, phosphors, and active pharmaceutical ingredients (APIs). Its utility, however, is intrinsically linked to its pronounced hygroscopic nature. This technical guide provides a comprehensive overview of the hygroscopicity of anhydrous lutetium nitrate, detailing its propensity to absorb atmospheric moisture and the subsequent implications for its handling, storage, and characterization. This document outlines detailed experimental protocols for quantifying its hygroscopic behavior using Dynamic Vapor Sorption (DVS), Thermogravimetric Analysis (TGA), and Karl Fischer titration. Furthermore, it presents a logical framework for the synthesis, handling, and analysis of this material to ensure its integrity and performance in research and development settings.

Introduction

Lutetium, the last member of the lanthanide series, possesses unique chemical properties that make its compounds valuable in specialized applications.[1] Lutetium(III) nitrate, in its anhydrous form, is a colorless, crystalline solid that serves as a key starting material.[2] However, its practical application is often complicated by its strong affinity for water. The anhydrous salt readily absorbs moisture from the atmosphere to form various hydrates, with compositions of Lu(NO₃)₃·nH₂O where n can be 3, 4, 5, or 6.[2] This transition from the anhydrous to the hydrated state can significantly alter the material's physical and chemical properties, impacting its reactivity, solubility, and stability. For researchers and professionals in drug development, where precision and reproducibility are paramount, understanding and controlling the hydration state of this compound is crucial.

This guide provides an in-depth examination of the hygroscopic nature of anhydrous this compound. It is designed to equip researchers with the necessary knowledge and methodologies to handle, characterize, and utilize this sensitive material effectively.

Physicochemical Properties and Hygroscopicity

Anhydrous this compound is a white, crystalline solid that is soluble in water and ethanol.[3] Its most significant chemical characteristic for practical handling is its hygroscopicity. Upon exposure to ambient air, it will readily absorb water vapor, leading to deliquescence and the formation of hydrated crystalline forms.[4] This property necessitates stringent control over the storage and handling environment to maintain the material in its anhydrous state.

The hydration process is a critical consideration as it can introduce variability into experimental results. The presence of water can affect reaction kinetics, alter crystal structures, and influence the final properties of synthesized materials.

Synthesis of Anhydrous this compound

The preparation of anhydrous this compound requires specific synthetic routes that avoid the presence of water. A common method involves the reaction of lutetium oxide with dinitrogen tetroxide in an organic solvent.

Experimental Characterization of Hygroscopicity

To quantitatively assess the hygroscopic nature of anhydrous this compound, several analytical techniques can be employed. These methods provide data on the rate of water uptake, the equilibrium moisture content at various relative humidity levels, and the nature of the water associated with the material (i.e., adsorbed vs. absorbed).

Dynamic Vapor Sorption (DVS)

Dynamic Vapor Sorption is a gravimetric technique that measures the change in mass of a sample as it is exposed to a controlled environment of varying relative humidity (RH) at a constant temperature.[5] This method is ideal for determining the moisture sorption and desorption isotherms, which provide a detailed picture of a material's hygroscopic behavior.

Table 1: Expected Data from Dynamic Vapor Sorption (DVS) Analysis

| Parameter | Description | Expected Outcome for Anhydrous this compound |

| Sorption Isotherm | A plot of the equilibrium moisture content (% weight change) as a function of increasing relative humidity at a constant temperature. | A significant and continuous increase in mass as RH increases, indicating strong hygroscopicity. A steep uptake may be observed at a critical RH, indicating a phase transition to a hydrated form. |

| Desorption Isotherm | A plot of the equilibrium moisture content as a function of decreasing relative humidity. | May show hysteresis compared to the sorption isotherm, suggesting that the absorbed water is not easily removed. |

| Rate of Water Uptake | The speed at which the sample gains mass at a specific RH. | A rapid initial rate of water uptake upon exposure to humidity. |

| Critical Relative Humidity (CRH) | The RH at which the material begins to rapidly absorb moisture, often leading to deliquescence or a phase transition. | A distinct CRH is expected, above which the anhydrous form is unstable. |

-

Sample Preparation: A small, accurately weighed sample of anhydrous this compound (typically 5-10 mg) is placed in the DVS instrument's sample pan. All sample handling prior to analysis must be performed in an inert atmosphere (e.g., a glovebox) to prevent premature water absorption.

-

Instrument Setup: The analysis temperature is set (e.g., 25 °C). A pre-analysis drying step at 0% RH is performed to ensure the sample is completely anhydrous at the start of the experiment.

-

Sorption Phase: The relative humidity is increased in a stepwise manner (e.g., in 10% RH increments from 0% to 90% RH). At each step, the sample mass is allowed to equilibrate (i.e., until the rate of mass change is below a defined threshold, such as 0.002% per minute).

-

Desorption Phase: After reaching the maximum RH, the humidity is decreased in a similar stepwise manner back to 0% RH, again allowing for equilibration at each step.

-

Data Analysis: The change in mass at each RH step is plotted against the RH to generate the sorption and desorption isotherms.

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis measures the change in mass of a sample as a function of temperature in a controlled atmosphere. While primarily used for studying thermal decomposition, TGA can also be used to determine the water content of hydrated this compound and to study its dehydration process.

Table 2: Expected Data from Thermogravimetric Analysis (TGA)

| Parameter | Description | Expected Outcome for Hydrated this compound |

| Dehydration Steps | Discrete mass loss events corresponding to the removal of water molecules as the temperature increases. | One or more distinct weight loss steps corresponding to the loss of water of hydration. The temperature of these steps provides information on the stability of the hydrates. |

| Stoichiometry of Hydrates | The percentage of mass lost at each dehydration step can be used to calculate the number of water molecules in the hydrate (B1144303). | The calculated mass loss will correspond to the formula Lu(NO₃)₃·nH₂O. |

| Decomposition Temperature | The temperature at which the anhydrous nitrate begins to decompose. | Following dehydration, further heating will lead to the decomposition of the nitrate to lutetium oxynitrate and finally lutetium oxide.[6] |

-

Sample Preparation: An accurately weighed sample of this compound hydrate (typically 5-10 mg) is placed in a TGA crucible (e.g., alumina (B75360) or platinum).

-

Instrument Setup: The TGA is purged with an inert gas (e.g., nitrogen) to provide a controlled atmosphere.

-

Heating Program: The sample is heated at a constant rate (e.g., 10 °C/min) from ambient temperature to a temperature sufficient to ensure complete decomposition (e.g., 800 °C).

-

Data Collection: The mass of the sample is continuously recorded as a function of temperature.

-

Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to identify the temperature ranges of dehydration and decomposition. The derivative of the TGA curve (DTG curve) can be used to more accurately determine the temperatures of maximum mass loss rate.

Karl Fischer Titration

Karl Fischer (KF) titration is a highly specific and accurate method for determining the water content of a substance.[7] It is based on a chemical reaction between water and a reagent containing iodine, sulfur dioxide, a base, and a solvent.[7] This technique is particularly useful for quantifying the absolute water content in a sample of this compound.

Table 3: Expected Data from Karl Fischer Titration

| Parameter | Description | Expected Outcome |

| Water Content (% w/w) | The mass percentage of water in the sample. | For anhydrous this compound, the water content should be very low (ideally <0.1%). For hydrated samples, the water content will correspond to the stoichiometry of the hydrate. |

-

Sample Preparation: A known mass of the this compound sample is accurately weighed. Due to its hygroscopic nature, anhydrous samples must be handled and transferred to the titration vessel in a dry, inert atmosphere (e.g., inside a glovebox).

-

Titrator Preparation: The Karl Fischer titrator is prepared with the appropriate reagents. The titration vessel is pre-titrated to remove any residual moisture.

-

Sample Introduction: The weighed sample is introduced into the titration vessel containing a suitable solvent (e.g., anhydrous methanol). The sample must dissolve completely to ensure all water is accessible for the titration.

-

Titration: The sample is titrated with the Karl Fischer reagent until the endpoint is reached, which is typically detected electrochemically.

-

Calculation: The volume of titrant consumed is used to calculate the amount of water in the sample, which is then expressed as a percentage of the sample's mass.

Handling and Storage of Anhydrous this compound

Given its hygroscopic nature, the proper handling and storage of anhydrous this compound are critical to maintaining its integrity.

-

Storage: Anhydrous this compound should be stored in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen). The storage area should be cool and dry. The use of a desiccator containing a suitable drying agent is also recommended.[8]

-

Handling: All manipulations of anhydrous this compound should be performed in a controlled, low-humidity environment. A glovebox with an inert atmosphere is the ideal setting for weighing and transferring the material.[9][10] If a glovebox is not available, a glove bag purged with an inert gas can be used for short-term manipulations.

-

Personal Protective Equipment (PPE): Appropriate PPE, including safety glasses, gloves, and a lab coat, should always be worn when handling this compound. A dust mask or respirator should be used if there is a risk of inhaling the powder.

Implications for Drug Development

In the context of drug development, the hygroscopicity of an API or a precursor like this compound can have significant consequences:

-

Stability: The absorption of water can lead to chemical degradation of the compound, affecting its purity and shelf-life.

-

Physical Properties: Changes in hydration state can alter crystal form (polymorphism), which can impact solubility, dissolution rate, and bioavailability.

-

Manufacturing: The handling and processing of a hygroscopic material require controlled humidity environments, which can increase manufacturing costs and complexity.

-

Formulation: The hygroscopic nature of an ingredient must be considered when developing a stable drug formulation to prevent moisture-related issues in the final product.

Therefore, a thorough understanding and characterization of the hygroscopic properties of this compound are essential for its successful application in pharmaceutical research and development.

Conclusion

The hygroscopic nature of anhydrous this compound is a critical factor that must be carefully managed in any research or development setting. Its propensity to readily absorb atmospheric moisture necessitates stringent handling and storage protocols to maintain its anhydrous state. The experimental techniques of Dynamic Vapor Sorption, Thermogravimetric Analysis, and Karl Fischer titration provide a robust framework for the quantitative characterization of its hygroscopic behavior. By implementing the detailed protocols and handling procedures outlined in this guide, researchers and drug development professionals can ensure the integrity and reliability of their work with this important but sensitive material.

References

- 1. Rare Earth Starting Materials and Methodologies for Synthetic Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Lutetium(III) nitrate - Wikipedia [en.wikipedia.org]

- 3. aemree.com [aemree.com]

- 4. Cas 100641-16-5,this compound HYDRATE | lookchem [lookchem.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Thermal decomposition of this compound trihydrate Lu(NO3)3·3H2O [inis.iaea.org]

- 7. researchgate.net [researchgate.net]

- 8. shimadzu.com [shimadzu.com]

- 9. achievechem.com [achievechem.com]

- 10. A glove box system for the manipulation of air sensitive compounds | Semantic Scholar [semanticscholar.org]

A Comprehensive Technical Guide to the Coordination Chemistry of Lutetium Nitrate with Organic Ligands

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lutetium (Lu), the heaviest member of the lanthanide series, possesses a filled 4f electron shell, rendering it diamagnetic and colorless in its common +3 oxidation state. This unique electronic configuration makes lutetium(III) complexes ideal models for studying the coordination chemistry of the late lanthanides without the interference of f-f electronic transitions. Lutetium nitrate (B79036), Lu(NO₃)₃, serves as a versatile precursor for the synthesis of a wide array of coordination complexes with organic ligands. These complexes are of significant interest in various fields, including bioimaging, radiopharmaceuticals, and materials science. The coordination of organic ligands to the Lu³⁺ ion is primarily governed by electrostatic interactions and the steric demands of the ligands, leading to complexes with high and variable coordination numbers. The nitrate anions can act as counter-ions or directly coordinate to the metal center in a monodentate or bidentate fashion, further influencing the geometry and stability of the resulting complexes. This guide provides an in-depth overview of the synthesis, structure, and properties of lutetium nitrate coordination complexes with various organic ligands, supported by experimental protocols and quantitative data.

Synthesis of this compound Complexes

The synthesis of this compound coordination complexes with organic ligands typically involves the reaction of a hydrated lutetium(III) nitrate salt with the desired ligand in a suitable solvent. The choice of solvent is crucial to ensure the solubility of both the metal salt and the organic ligand. Common solvents include ethanol (B145695), methanol, acetonitrile (B52724), and water-ethanol mixtures. The reaction is often carried out at elevated temperatures to facilitate the coordination of the ligand to the lutetium ion. The stoichiometry of the reactants can be varied to control the metal-to-ligand ratio in the final complex.

General Synthetic Workflow

The following diagram illustrates a general workflow for the synthesis of this compound complexes with organic ligands.

Caption: A generalized workflow for the synthesis of this compound coordination complexes.

Coordination Chemistry with N-Heterocyclic Ligands

Nitrogen-containing heterocyclic ligands, such as pyridine (B92270) and its derivatives (e.g., 2,2'-bipyridine (B1663995), 2,2':6',2''-terpyridine), are widely used in coordination chemistry due to their strong coordinating ability towards metal ions. In the case of this compound, these ligands typically coordinate to the Lu³⁺ ion through their nitrogen atoms, displacing water molecules from the coordination sphere. The nitrate ions can remain coordinated to the metal center, often in a bidentate fashion, or act as counter-ions.

Example: [Lu(terpy)(NO₃)₃]

Lutetium(III) nitrate reacts with 2,2':6',2''-terpyridine (terpy) in dry acetonitrile to form the colorless complex [Lu(terpy)(NO₃)₃].[1] In this complex, the lutetium ion is coordinated to the three nitrogen atoms of the terpyridine ligand and to oxygen atoms from the three nitrate groups. The nitrate groups in such lanthanide complexes often act as bidentate ligands.[2] This results in a high coordination number for the lutetium ion, which is characteristic of lanthanide complexes.

Experimental Protocol: Synthesis of a Lutetium(III) Nitrate Complex with a Bipyridine-type Ligand

This protocol is adapted from the synthesis of related lanthanide complexes.[3]

-

Dissolution of Reactants: Dissolve hydrated lutetium(III) nitrate (0.31 mmol) in hot ethanol (5 mL). In a separate flask, dissolve 2,2'-bipyridine (0.64 mmol) in hot ethanol (25 mL).

-

Reaction: Slowly add the this compound solution to the 2,2'-bipyridine solution with constant stirring.

-

Crystallization: Allow the reaction mixture to cool slowly to room temperature. Colorless crystals of the complex will form over a period of 1-2 days.

-

Isolation and Purification: Isolate the crystals by filtration, wash with a small amount of cold ethanol, and dry in a desiccator over anhydrous CaCl₂.

Coordination Chemistry with Carboxylate Ligands

Carboxylate ligands (RCOO⁻) can coordinate to metal ions in various modes, including monodentate, bidentate chelating, and bridging. The reaction of this compound with carboxylate-containing organic ligands can lead to the formation of mononuclear or polynuclear complexes. The nitrate ions may be fully or partially replaced by the carboxylate ligands in the coordination sphere.

Experimental Protocol: Synthesis of a Lutetium(III) Carboxylate Complex

This protocol is a general procedure adapted from methods for synthesizing lanthanide carboxylate complexes.

-

Preparation of Lutetium Hydroxide (B78521)/Carbonate: Prepare a fresh precipitate of lutetium hydroxide or carbonate by adding a stoichiometric amount of NaOH or Na₂CO₃ solution to an aqueous solution of lutetium(III) nitrate.

-

Reaction with Carboxylic Acid: Wash the precipitate thoroughly with deionized water to remove excess salts. Suspend the precipitate in an aqueous or ethanolic solution of the desired carboxylic acid.

-

Formation of the Complex: Heat the mixture under reflux for several hours until the precipitate dissolves, indicating the formation of the lutetium carboxylate complex.

-

Isolation: Filter the hot solution to remove any unreacted starting material. The product can be isolated by slow evaporation of the solvent or by precipitation upon cooling.

Coordination Chemistry with Schiff Base Ligands

Schiff bases, which contain an imine (-C=N-) functional group, are versatile ligands that can be readily synthesized by the condensation of a primary amine and an aldehyde or ketone. They can act as bidentate, tridentate, or polydentate ligands, coordinating to the metal ion through the imine nitrogen and other donor atoms such as oxygen or sulfur.

Experimental Protocol: Synthesis of a Lutetium(III) Nitrate Schiff Base Complex

This is a general protocol based on the synthesis of lanthanide Schiff base complexes.

-

Synthesis of the Schiff Base Ligand: Dissolve the aldehyde (e.g., salicylaldehyde) in ethanol. Add an equimolar amount of the primary amine (e.g., aniline) to the solution. Reflux the mixture for 1-2 hours. The Schiff base ligand will precipitate upon cooling. Isolate the ligand by filtration and recrystallize from ethanol.

-

Synthesis of the Lutetium Complex: Dissolve the synthesized Schiff base ligand in a suitable solvent, such as a mixture of ethanol and chloroform. Add a solution of lutetium(III) nitrate hydrate in the same solvent to the ligand solution, typically in a 1:2 or 1:3 metal-to-ligand molar ratio.

-

Reaction and Isolation: Reflux the reaction mixture for several hours. The complex will precipitate out of the solution upon cooling. Isolate the solid product by filtration, wash with the solvent, and dry under vacuum.

Structural and Spectroscopic Characterization

The coordination complexes of this compound with organic ligands are characterized by a variety of analytical techniques to determine their structure, composition, and properties.

Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction is the most powerful technique for the unambiguous determination of the solid-state structure of coordination complexes. It provides precise information on bond lengths, bond angles, coordination number, and the overall geometry of the complex.

| Complex Type | Ligand | Lu-N Bond Length (Å) | Lu-O (nitrate) Bond Length (Å) | Coordination Number | Reference |

| N-Heterocycle | terpyridine | ~2.5 | ~2.4 - 2.5 | 9 | [2] (analogy) |

| Carboxylate | DOTA | 2.65 - 2.75 | 2.35 - 2.45 | 9 | [2] |

Note: Data for the terpyridine complex is based on the isostructural terbium analogue. DOTA is an amino-carboxylate ligand.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the complex and to determine the coordination mode of the ligands. The coordination of the organic ligand to the lutetium ion is typically evidenced by shifts in the vibrational frequencies of the donor groups. For example, the C=N stretching vibration of a Schiff base ligand usually shifts to a lower frequency upon coordination to a metal ion. The coordination of nitrate ions can also be inferred from the IR spectrum. The presence of bands in the regions of 1700-1800 cm⁻¹ can be indicative of the coordination mode of the nitrate group.[4]

| Functional Group | Typical Frequency (cm⁻¹) | Shift upon Coordination |

| C=N (imine) | 1600 - 1650 | Shift to lower frequency |

| C=O (carboxylate) | 1700 - 1725 (acid), 1550-1610 (salt) | Shift in asymmetric and symmetric stretches |

| NO₃⁻ (coordinated) | Multiple bands | Appearance of new bands and shifts |

NMR Spectroscopy

Since Lu³⁺ is diamagnetic, ¹H and ¹³C NMR spectroscopy are powerful tools for characterizing its complexes in solution. The coordination of the organic ligand to the lutetium ion causes shifts in the NMR signals of the ligand protons and carbons compared to the free ligand. These shifts provide information about the solution-state structure of the complex and the binding sites of the ligand.

Thermal Analysis

Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are used to study the thermal stability of the complexes and their decomposition pathways. The hydrated this compound itself undergoes thermal decomposition to form an intermediate oxynitrate (LuONO₃) before finally yielding lutetium oxide (Lu₂O₃) at higher temperatures.[5] The coordination of organic ligands can significantly alter the thermal decomposition profile of the complex.

| Compound | Decomposition Step | Temperature Range (°C) | Mass Loss (%) | Final Product |

| Lu(NO₃)₃·xH₂O | Dehydration | 100 - 250 | Variable | Anhydrous/partially hydrated salt |

| Lu(NO₃)₃·xH₂O | Decomposition to LuONO₃ | 300 - 500 | ~40-50 | LuONO₃ |

| Lu(NO₃)₃·xH₂O | Decomposition to Lu₂O₃ | > 500 | ~55-65 | Lu₂O₃ |

Note: The exact temperatures and mass losses are dependent on the heating rate and the degree of hydration.